molecular formula C34H47N9O12 B605843 Azido-PEG3-Val-Cit-PAB-PNP CAS No. 2055047-18-0

Azido-PEG3-Val-Cit-PAB-PNP

Cat. No. B605843
M. Wt: 773.8
InChI Key: HLBCDJANEWKOSX-JDXGNMNLSA-N
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Description

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable peptide ADC linker. The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload . Azido group will react with DBCO, BCN, or other Alkyne group through click chemistry, PEG spacer increases aqueous solubility .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-Val-Cit-PAB-PNP is C34H47N9O12 . The exact mass is 773.33 and the molecular weight is 773.800 .


Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG3-Val-Cit-PAB-PNP is 773.800 . The elemental analysis shows that it contains C, 52.78; H, 6.12; N, 16.29; O, 24.81 .

Scientific Research Applications

  • Dynamic Surface Coating for Cell Adhesion and Migration : Azido-functionalized polymers, like azido-[polylysine-g-PEG], have been utilized to create substrates for dynamic cell adhesion, enabling applications such as tissue motility assays and patterned coculturing. This demonstrates the potential of azido-functionalized materials in cell biology and tissue engineering (van Dongen et al., 2013).

  • Drug Delivery Systems : In the field of antiviral drug delivery, azido-functionalized PEG derivatives have been utilized to improve the solubility and in vivo half-life of drugs like zidovudine. This includes the development of hybrid nanoparticles, showcasing the role of azido-functionalized materials in enhancing drug efficacy and delivery (Joshy et al., 2017).

  • Site-Specific Protein PEGylation : The incorporation of azido groups in proteins, followed by PEGylation using azido-functionalized PEG derivatives, has been a strategy to create selectively PEGylated proteins for therapeutic applications. This technique is important for improving drug solubility and decreasing immunogenicity (Deiters et al., 2004).

  • Antibody-Drug Conjugates (ADCs) : The valine-citrulline (Val-Cit) dipeptide and p-aminobenzyl (PAB) spacer, elements in Azido-PEG3-Val-Cit-PAB-PNP, have been used in ADC design, including in clinically approved drugs. These components are critical in determining the potency and stability of ADCs, which are important for targeted cancer therapies (Zhang et al., 2018).

  • Theranostic Applications : Azido-functionalized PEG chains have been integrated into theranostic small-molecule prodrug conjugates (T-SMPDCs) for targeted imaging and chemotherapy. This highlights the application of azido-functionalized materials in developing multifunctional agents for diagnosis and therapy, particularly in challenging conditions like neuroendocrine prostate cancer (Gonzalez et al., 2023).

Future Directions

Azido-PEG3-Val-Cit-PAB-PNP has potential applications in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its use in click chemistry reactions also opens up possibilities for its application in a variety of chemical synthesis processes .

properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBCDJANEWKOSX-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100304
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-Val-Cit-PAB-PNP

CAS RN

2055047-18-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Gonzalez, S Debnath, YA Chen, E Hernandez, P Jha… - Pharmaceutics, 2023 - mdpi.com
After androgen deprivation therapy, a significant number of prostate cancer cases progress with a therapy-resistant neuroendocrine phenotype (NEPC). This represents a challenge for …
Number of citations: 5 www.mdpi.com

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